molecular formula C30H42I2N2O2 B13751828 2-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide CAS No. 23617-24-5

2-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide

Cat. No.: B13751828
CAS No.: 23617-24-5
M. Wt: 716.5 g/mol
InChI Key: OBPSPSGWVRIREE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) is a complex organic compound with the molecular formula C30H42I2N2O2. This compound is known for its unique structure, which includes a biphenyl core linked to two pipecolinium groups through oxoethylene bridges. The presence of iodine atoms in its structure adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) typically involves the reaction of biphenyl derivatives with pipecolinium salts under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can produce halogenated or functionalized biphenyl compounds .

Scientific Research Applications

2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its action may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    4-Pipecolinium, 1,1’-(4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide): Similar structure but with different substituents.

    1,1’-(4,4’-Biphenylylenebis(2-Oxoethylene))Bis(1-Methyl-4-Pipecolinium Diiodide): Another closely related compound with similar properties.

Uniqueness

2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) is unique due to its specific structural arrangement and the presence of iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

23617-24-5

Molecular Formula

C30H42I2N2O2

Molecular Weight

716.5 g/mol

IUPAC Name

1-[2-[4-[4-[2-[(1,2-dimethyl-3,6-dihydro-2H-pyridin-1-ium-1-yl)oxy]ethyl]phenyl]phenyl]ethoxy]-1,2-dimethyl-3,6-dihydro-2H-pyridin-1-ium;diiodide

InChI

InChI=1S/C30H42N2O2.2HI/c1-25-9-5-7-21-31(25,3)33-23-19-27-11-15-29(16-12-27)30-17-13-28(14-18-30)20-24-34-32(4)22-8-6-10-26(32)2;;/h5-8,11-18,25-26H,9-10,19-24H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

OBPSPSGWVRIREE-UHFFFAOYSA-L

Canonical SMILES

CC1CC=CC[N+]1(C)OCCC2=CC=C(C=C2)C3=CC=C(C=C3)CCO[N+]4(CC=CCC4C)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.